

Physicochemical properties of 2-Chloro-4-(3-chlorophenyl)thiazole

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Compound of Interest

Compound Name:	2-Chloro-4-(3-chlorophenyl)thiazole
CAS No.:	42444-98-4
Cat. No.:	B1503058

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-4-(3-chlorophenyl)thiazole**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **2-Chloro-4-(3-chlorophenyl)thiazole**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate a deeper understanding of this compound's behavior and potential applications.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active agents and approved drugs.[1] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and

anticancer effects.[1][2] The specific compound, **2-Chloro-4-(3-chlorophenyl)thiazole**, is a member of this versatile class of heterocyclic compounds. The strategic placement of a chloro group at the 2-position and a 3-chlorophenyl moiety at the 4-position is anticipated to significantly influence its electronic properties, metabolic stability, and interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is, therefore, a critical first step in evaluating its potential as a lead compound in drug discovery programs.[3]

Core Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical characteristics is essential for every stage of drug development, from initial screening to formulation.[4] The properties of **2-Chloro-4-(3-chlorophenyl)thiazole** are summarized below. It is important to note that while some data is derived from supplier specifications, other key experimental values such as solubility and logP are often determined empirically during the drug discovery process.

Property	Value	Source
CAS Number	42444-98-4	
Molecular Formula	C ₉ H ₅ Cl ₂ NS	[5]
Molecular Weight	230.12 g/mol	[5]
MDL Number	MFCD11219999	[5]
Hazard Statements	Irritant	

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published for this specific isomer. The following sections describe the standard methodologies for determining these crucial parameters.

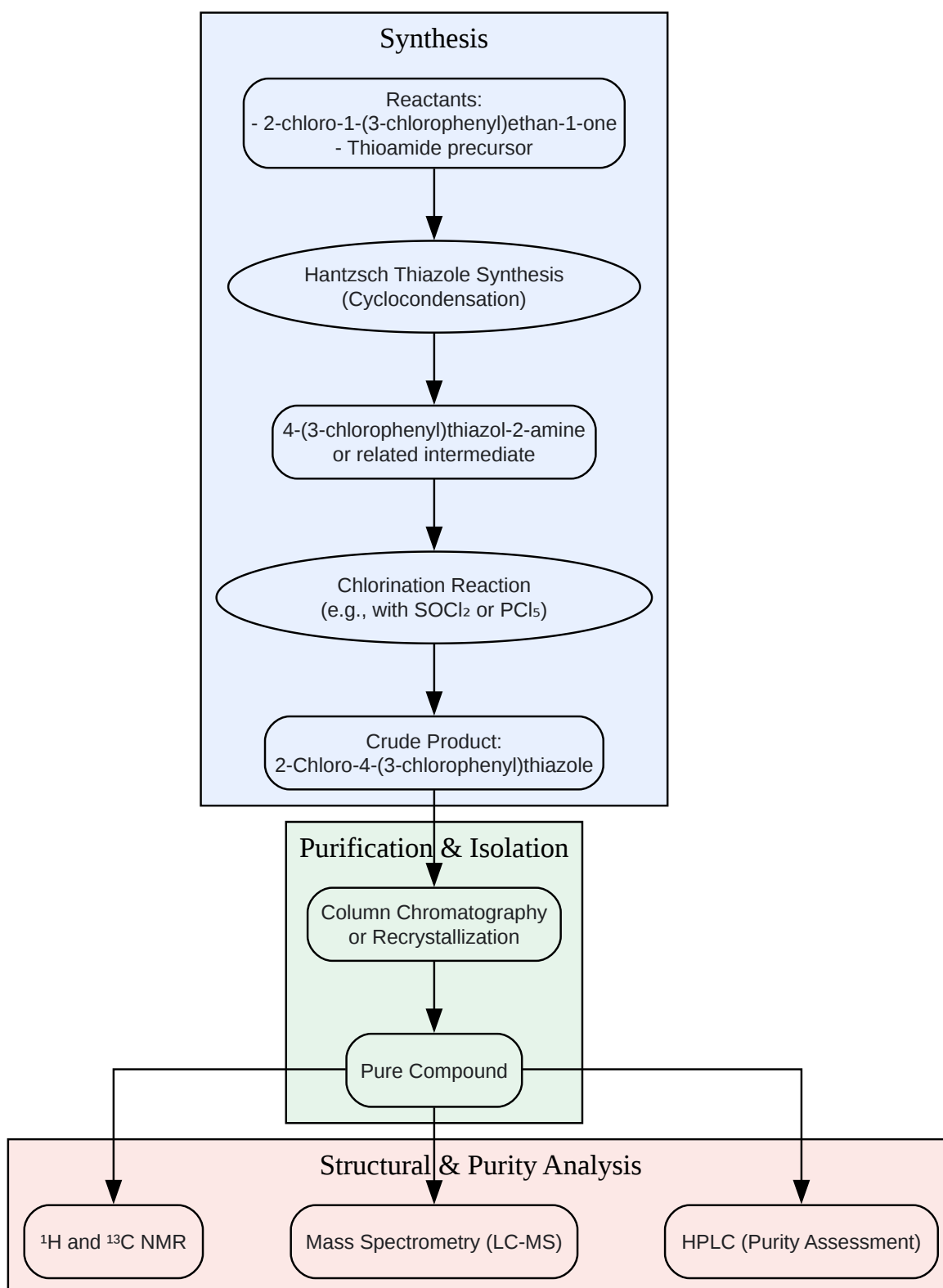
Synthesis and Structural Elucidation: The Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[2] This reaction involves the cyclocondensation of an α -haloketone with a thioamide. For **2-Chloro-4-(3-chlorophenyl)thiazole**, a plausible synthetic route would involve

the reaction of 2-chloro-1-(3-chlorophenyl)ethan-1-one with a suitable thioamide precursor, followed by chlorination at the 2-position.

The resulting product's identity and purity must be rigorously confirmed through a suite of analytical techniques. This validation is non-negotiable for ensuring the reliability of subsequent biological and physicochemical data.

Logical Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis, purification, and analytical confirmation of **2-Chloro-4-(3-chlorophenyl)thiazole**.

Experimental Protocols for Physicochemical Characterization

The following protocols represent standard, robust methods for determining key physicochemical properties critical for drug development. These methods are designed to be self-validating, incorporating controls and rigorous data analysis.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method remains the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is a critical parameter for predicting oral absorption.

Methodology:

- Preparation: Add an excess amount of **2-Chloro-4-(3-chlorophenyl)thiazole** to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid ensures that a saturated solution is achieved.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A longer duration may be necessary for poorly soluble compounds.
- Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated High-

Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

Determination of Lipophilicity (logP/logD)

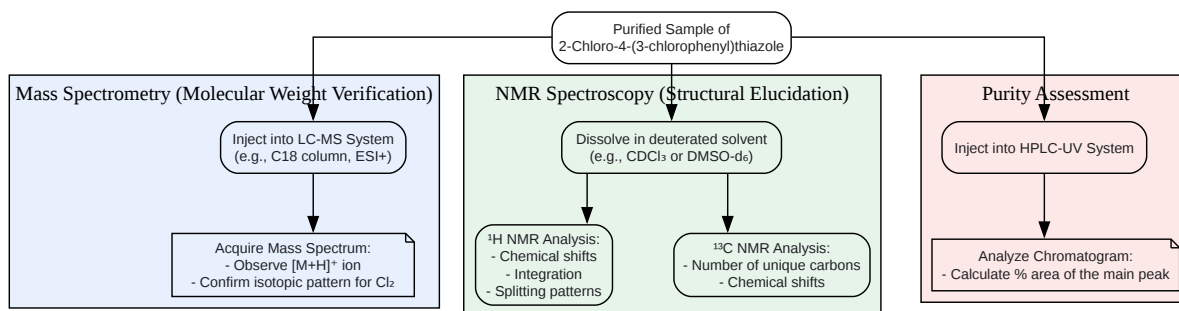
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a crucial determinant of a drug's membrane permeability and its interaction with metabolic enzymes and protein targets.[3]

Methodology (HPLC-based):

- **System Setup:** Utilize a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
- **Calibration:** Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.
- **Sample Analysis:** Inject a solution of **2-Chloro-4-(3-chlorophenyl)thiazole** onto the calibrated HPLC system and record its retention time.
- **Calculation:** Determine the logP of the target compound by interpolating its retention time on the calibration curve. For ionizable compounds, performing this at pH 7.4 yields the logD_{7.4}.

Analytical Characterization Workflow

The confirmation of the chemical structure and the assessment of purity are paramount. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information, while HPLC is the workhorse for purity determination.



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